[1,4'-Bipiperidine]-1'-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4,4'-bipyridine with other chemical agents. For instance, the synthesis of 4,4′-bipyridinium sulfonic acid chloride is described, which is synthesized and characterized by various techniques such as FT-IR, XRD, SEM, EDX, TGA, NMR, and mass spectra . This process involves the introduction of sulfonic acid groups to the bipyridine structure, which could be analogous to the synthesis of “[1,4'-Bipiperidine]-1'-carbonyl chloride” by introducing a carbonyl chloride group to a bipiperidine backbone.
Molecular Structure Analysis
The molecular structure of related compounds, such as the copper(I) chloride complex with 4,4'-bipyridine, is detailed with dimeric Cu2Cl2 units bridged by 4,4'-bipyridine to form a chain structure . This information can be extrapolated to understand the potential molecular geometry and coordination environment of “[1,4'-Bipiperidine]-1'-carbonyl chloride,” which may also form complex structures with metals or exist as a polymeric chain.
Chemical Reactions Analysis
The chemical reactivity of bipyridine compounds is highlighted through their ability to form complexes with metals, as seen in the copper(I) chloride complex . Additionally, the bipyridinium sulfonic acid chloride is used as a catalyst for the synthesis of amidoalkyl phenols and bis amidoalkyl phenols , indicating that bipyridine derivatives can participate in organic synthesis reactions, potentially including “[1,4'-Bipiperidine]-1'-carbonyl chloride.”
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the crystal structure of 1-phenyl-c-4-tert-butyl-r-cyclohexylpiperidine hydrochloride is determined by X-ray crystallography . The magnetic properties of 4,4'-bipiperidinediium tetrahalocuprates are studied, revealing different magnetic behaviors depending on the halide involved . These studies suggest that “[1,4'-Bipiperidine]-1'-carbonyl chloride” may also exhibit unique physical properties that can be studied using similar methods.
Relevant Case Studies
While no direct case studies of “[1,4'-Bipiperidine]-1'-carbonyl chloride” are provided, the papers discuss the use of related compounds in various applications. For instance, the bipyridinium sulfonic acid chloride serves as a catalyst in organic synthesis , and the magnetic properties of bipiperidinediium tetrahalocuprates are of interest in the field of magnetism . These examples provide a context in which “[1,4'-Bipiperidine]-1'-carbonyl chloride” could potentially be applied, such as in catalysis or material science.
Scientific Research Applications
Tyrosinase Inhibition and Drug Design :
- Khan et al. (2005) synthesized a series of N-substituted biperidines, including derivatives of [1,4'-Bipiperidine]-1'-carbonyl chloride, and tested them as tyrosinase inhibitors. They found potent inhibition with certain substitutions, providing a basis for future drug design (Khan et al., 2005).
Magnetic Properties in Coordination Chemistry :
- Wikaira et al. (2016) studied the magnetic properties of compounds formed from the reaction of 4,4′-bipiperidine with copper bromide. This research contributes to understanding the magnetic interactions in coordination compounds (Wikaira et al., 2016).
CCR3 Antagonism for Therapeutic Applications :
- Ting et al. (2005) identified bipiperidine amide as a CC chemokine receptor 3 (CCR3) antagonist. Optimization of its structure-activity relationship led to the development of potent receptor affinity inhibitors, significant for therapeutic interventions (Ting et al., 2005).
NMR Studies in Structural Chemistry :
- Dega-Szafran et al. (2006) conducted NMR studies on derivatives of 4-hydroxy-1-methylpiperidine, closely related to bipiperidine, revealing insights into molecular conformations and chemical shifts (Dega-Szafran et al., 2006).
Catalysis and Carbon Dioxide Reduction :
- Smieja and Kubiak (2010) explored the catalytic activity of Re(bipy-tBu)(CO)3Cl complexes, including the reduction of carbon dioxide to carbon monoxide. Their findings contribute to the development of efficient catalysts for environmental applications (Smieja & Kubiak, 2010).
Coordination Polymers and Photophysical Properties :
- Zheng et al. (2005) synthesized coordination polymers using 4,4′-bipyridine and lanthanide(III) chloride, exploring their photophysical properties. This research aids in understanding the structure-property relationships in coordination polymers (Zheng et al., 2005).
Future Directions
properties
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSNQRKIINKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431070 | |
Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,4'-Bipiperidine]-1'-carbonyl chloride | |
CAS RN |
103816-19-9 | |
Record name | [1,4′-Bipiperidine]-1′-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103816-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Piperidinopiperidine-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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